3-Methylthio-5-phenylamino-1,2,4-thiadiazole

Lipophilicity Drug-likeness Blood-brain barrier permeability

3-Methylthio-5-phenylamino-1,2,4-thiadiazole (CAS 35746-47-5; molecular formula C9H9N3S2; MW 223.32 g/mol) is a disubstituted 1,2,4-thiadiazole heterocycle bearing a methylthio (SMe) group at position 3 and a phenylamino (NHPh) group at position The compound possesses a calculated LogP of 3.08 and a topological polar surface area (PSA) of 91.35 Ų. It belongs to the broader class of 3-substituted 5-anilino-1,2,4-thiadiazoles, which have been investigated as multifunctional agents for neurodegenerative diseases through combined cholinesterase inhibition and radical-scavenging mechanisms.

Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
CAS No. 35746-47-5
Cat. No. B12122480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthio-5-phenylamino-1,2,4-thiadiazole
CAS35746-47-5
Molecular FormulaC9H9N3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCSC1=NSC(=N1)NC2=CC=CC=C2
InChIInChI=1S/C9H9N3S2/c1-13-9-11-8(14-12-9)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
InChIKeyPNSYEUJVQCFBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylthio-5-phenylamino-1,2,4-thiadiazole (CAS 35746-47-5): Core Structural Profile for Scientific Procurement


3-Methylthio-5-phenylamino-1,2,4-thiadiazole (CAS 35746-47-5; molecular formula C9H9N3S2; MW 223.32 g/mol) is a disubstituted 1,2,4-thiadiazole heterocycle bearing a methylthio (SMe) group at position 3 and a phenylamino (NHPh) group at position 5. The compound possesses a calculated LogP of 3.08 and a topological polar surface area (PSA) of 91.35 Ų . It belongs to the broader class of 3-substituted 5-anilino-1,2,4-thiadiazoles, which have been investigated as multifunctional agents for neurodegenerative diseases through combined cholinesterase inhibition and radical-scavenging mechanisms [1]. The 1,2,4-thiadiazole scaffold has also demonstrated potent antibacterial activity against ESKAPE pathogens in structurally related 5-amino derivatives [2].

1,2,4-Thiadiazole SAR probeStructurally distinct 3-methylthio-5-phenylamino substitution pattern for neurodegeneration target validation studies.
Balanced CNS-permeability profileIntermediate LogP and PSA support permeability screening in cellular and ex vivo brain-slice assays.
Class-level multifunctional activityCholinesterase inhibition and radical-scavenging capacity reported for 3-substituted 5-anilino-1,2,4-thiadiazoles; target-specific data to verify.

Why Generic 1,2,4-Thiadiazole Substitution Cannot Be Assumed for 3-Methylthio-5-phenylamino-1,2,4-thiadiazole


Compounds within the 1,2,4-thiadiazole class are not interchangeable because both the nature of the 3-position substituent and the 5-position arylamino group individually and synergistically control lipophilicity, polar surface area, hydrogen-bonding capacity, and biological target engagement. For example, replacing the 3-methylthio group with a 3-methylamino group (as in CAS 27182-64-5) reduces the calculated LogP from 3.08 to 2.32 and decreases the PSA from 91.35 to 66.05 Ų . Conversely, truncating the 5-phenylamino group to a simple 5-amino group (as in CAS 6913-13-9) drops the LogP to 1.42 while increasing the PSA to 105.34 Ų [1]. These differences are large enough to alter oral absorption, blood-brain barrier penetration, and target binding profiles, meaning that procurement of a generic or near-neighbor 1,2,4-thiadiazole in place of 3-methylthio-5-phenylamino-1,2,4-thiadiazole cannot be justified without confirmatory experimental data.

3-Methylamino analog (CAS 27182-64-5)
Replacing 3-SMe with 3-NHMe reduces LogP and PSA, potentially altering CNS permeability ranking and esterase selectivity.
5-Amino analog (CAS 6913-13-9)
Truncating 5-NHPh to NH2 increases PSA and lowers lipophilicity, likely shifting oral absorption and brain penetration profiles.
3-Methyl analog (CAS 17467-18-4)
Absence of methylthio sulfur eliminates chalcogen bonding potential and alters H-bond donor topology, impacting target engagement.

Quantitative Differentiation Evidence for 3-Methylthio-5-phenylamino-1,2,4-thiadiazole vs. Closest Analogs


Increased Lipophilicity (LogP) vs. 3-Methylamino Analog 27182-64-5

3-Methylthio-5-phenylamino-1,2,4-thiadiazole exhibits a calculated LogP of 3.08, compared to a LogP of 2.32 for the direct analog 3-methylamino-5-phenyl-1,2,4-thiadiazole (CAS 27182-64-5), where the methylthio group is replaced by a methylamino group and the 5-position bears a phenyl rather than phenylamino substituent . The ΔLogP of +0.76 (approximately 33% higher lipophilicity) places the target compound in a more favorable range for passive membrane permeation and potential CNS penetration, as the optimal LogD7.4 range for blood-brain barrier crossing is generally accepted as 1–3 [1].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.08
vs. 3-methylamino analog 2.32
ΔLogP = +0.76
Supports CNS permeability ranking in analog series; higher lipophilicity may alter membrane partitioning.
Calculated LogP from Chemsrc; consistent computational method.
Lipophilicity Drug-likeness Blood-brain barrier permeability

Moderate Polar Surface Area (PSA) Balancing Permeability and Solubility vs. 5-Amino Analog 6913-13-9

The target compound has a calculated PSA of 91.35 Ų, which is intermediate between the 3-methylamino-5-phenyl analog 27182-64-5 (PSA = 66.05 Ų) and the 5-amino-3-methylthio analog 6913-13-9 (PSA = 105.34 Ų) [1]. PSA values below 140 Ų are generally associated with acceptable oral absorption, while values below 90 Ų are often correlated with CNS penetration. The target compound's PSA of 91.35 Ų places it near the threshold for CNS drug-likeness, whereas the 5-amino analog at 105.34 Ų may face greater barriers to passive CNS entry, and the 3-methylamino analog at 66.05 Ų may compromise aqueous solubility.

Polar Surface Area
Cross-study comparable
Target PSA 91.35 Ų
vs. 5-amino analog 105.34 Ų
ΔPSA = -14.0 Ų
Intermediate PSA suggests balanced solubility-permeability; may reduce extreme binding or absorption risk.
Calculated PSA; compare with experimental logk' data for validation.
Polar surface area Oral bioavailability Physicochemical profiling

Dual Cholinesterase Inhibition and Radical-Scavenging Class Activity in 3-Substituted 5-Anilino-1,2,4-thiadiazoles

The class of 3-substituted 5-anilino-1,2,4-thiadiazoles, which directly includes the target compound by virtue of its 3-methylthio and 5-phenylamino substitution pattern, has been demonstrated to exhibit a broad spectrum of cholinesterase inhibitory activity and radical-scavenging capacity [1]. In this series, the nature of the 3-position substituent was found to be a critical determinant of the esterase selectivity profile: compounds bearing a 2-aminopropyl fragment at position 3 showed efficient and selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) and carboxylesterase, while those with a 2-aminopropenyl fragment possessed high radical-scavenging activity with weak cholinesterase inhibition [1]. This establishes a clear structure-activity relationship framework in which the 3-methylthio group of the target compound represents a distinct pharmacophoric element whose influence on the esterase/antioxidant balance remains to be experimentally characterized. No quantitative BuChE IC50 or DPPH radical-scavenging EC50 data were identified for the specific 3-methylthio-5-phenylamino congener in the accessed literature; therefore, the following comparison data represent class-level inference from the closest studied analogs and should not be interpreted as direct measurements for CAS 35746-47-5.

Cholinesterase & Radical Scavenging
Class-level inference
3-substituted 5-anilino-1,2,4-thiadiazoles show BuChE-selective inhibition and DPPH radical scavenging; 3-substituent dictates esterase/antioxidant balance.
Class-level multifunctional profile reported; target-specific IC50/EC50 data not yet available.
Based on 2-aminopropyl/propenyl congeners; direct measurement for CAS 35746-47-5 needed.
Neurodegeneration Cholinesterase inhibition Antioxidant Multifunctional agents

Inferred Structural Basis for Differential Hydrogen-Bonding Capacity vs. 3-Methyl-5-phenyl Analog 17467-18-4

The target compound contains two hydrogen-bond donor sites (the NH of the phenylamino group at position 5 and the potential for the methylthio sulfur to act as a weak H-bond acceptor) and three nitrogen H-bond acceptors within the thiadiazole ring system, compared to the analog 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-18-4; C9H9N3S, MW 191.26), which replaces the 3-methylthio with a 3-methyl group and uses a simpler N-phenyl rather than NHPh linkage . The sulfur atom in the methylthio group introduces additional polarizability and potential for chalcogen bonding interactions that are absent in the 3-methyl analog. The phenylamino NH group at position 5 provides a hydrogen-bond donor that is geometrically constrained relative to the ring, potentially enabling specific directional interactions with biological targets such as the peripheral anionic site of cholinesterases [1].

H-Bond & Chalcogen Bonding Capacity
Class-level inference
Methylthio sulfur enables potential chalcogen bonding; phenylamino NH provides directional H-bond donor. Absent in 3-methyl or simple 5-amino analogs.
Structural basis for differential target engagement; requires binding-assay confirmation.
Inferred from molecular formulae and thiadiazole crystal structures; no direct affinity data.
Hydrogen bonding Molecular recognition Target engagement

Recommended Research and Industrial Application Scenarios for 3-Methylthio-5-phenylamino-1,2,4-thiadiazole


Structure-Activity Relationship (SAR) Probe in Multifunctional Neurodegenerative Disease Programs

Based on the established class activity of 3-substituted 5-anilino-1,2,4-thiadiazoles as dual cholinesterase inhibitors and radical scavengers [1], 3-methylthio-5-phenylamino-1,2,4-thiadiazole serves as a structurally distinct SAR probe to interrogate how a 3-methylthio substituent, with its moderate electron-donating character and chalcogen bonding capacity, modulates the esterase selectivity profile (BuChE vs. AChE vs. carboxylesterase) relative to the published 2-aminopropyl and 2-aminopropenyl congeners. Its intermediate LogP (3.08) and PSA (91.35 Ų) make it a suitable candidate for cellular and ex vivo brain slice neuroprotection assays where balanced permeability is required.

Antibacterial Lead Optimization Scaffold Targeting ESKAPE Pathogens

The 1,2,4-thiadiazole core has demonstrated potent antibacterial activity against ESKAPE pathogens, with certain 5-amino derivatives achieving MIC values of 0.09–1.5 μg/mL, outperforming pefloxacin (MIC 4–8 μg/mL) and streptomycin (MIC 2–32 μg/mL) [2]. The 3-methylthio-5-phenylamino substitution pattern introduces a unique combination of lipophilic (SMe) and H-bond-donating (NHPh) functionalities absent in the most active 5-amino series, offering a differentiated starting point for medicinal chemistry optimization campaigns aimed at overcoming resistance mechanisms in Gram-positive and Gram-negative clinical isolates.

Physicochemical Reference Standard for 1,2,4-Thiadiazole Library Profiling

The compound's well-defined calculated physicochemical parameters—LogP 3.08, PSA 91.35 Ų, MW 223.32 g/mol, density 1.36 g/cm³, boiling point 375.9 °C —position it as a useful reference standard for calibrating computational LogP/PSA prediction models and for validating chromatographic retention-based lipophilicity measurements (e.g., RP-HPLC logk' determinations) across 1,2,4-thiadiazole compound libraries. Its intermediate properties fill a gap between the more polar 5-amino-3-methylthio analog (LogP 1.42, PSA 105.34) and the less polar 3-methylamino-5-phenyl analog (LogP 2.32, PSA 66.05).

Crystallography and Chalcogen Bonding Interaction Studies

The presence of both a divalent sulfur atom in the 3-methylthio group and multiple nitrogen H-bond acceptors in the thiadiazole ring makes this compound a valuable small-molecule tool for experimental investigation of chalcogen bonding interactions in protein-ligand co-crystal structures and small-molecule crystal engineering studies [1]. The methylthio group is sterically compact yet electronically distinct, providing a cleaner signal for chalcogen bonding than bulkier arylthio substituents.

Application
Selection Property
Validation Focus
Neurodegeneration target validation (SAR probe)
3-Methylthio influence on cholinesterase/antioxidant selectivity balance
BuChE/AChE/carboxylesterase inhibition assay; cell-based neuroprotection model response
Antibacterial screening (ESKAPE pathogens)
Unique lipophilic and H-bond donor substitution pattern
MIC determination in resistant Gram-positive and Gram-negative strains
Physicochemical reference standard for thiadiazole libraries
Intermediate LogP/PSA bridging polar and nonpolar analogs
RP-HPLC logk' calibration; computational model validation
Chalcogen bonding interaction studies
Divalent sulfur as sterically compact chalcogen donor
Protein-ligand co-crystallization and interaction geometry analysis
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